molecular formula C10H8BrN3O2S B8577076 Methyl 4-bromo-6-(thiazol-2-ylamino)pyridine-2-carboxylate CAS No. 885326-90-9

Methyl 4-bromo-6-(thiazol-2-ylamino)pyridine-2-carboxylate

Cat. No. B8577076
Key on ui cas rn: 885326-90-9
M. Wt: 314.16 g/mol
InChI Key: QIVCYYOCXOMYOT-UHFFFAOYSA-N
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Patent
US08101621B2

Procedure details

To a mixture of 2.37 g of methyl 6-(3-benzoylthioureido)-4-bromopyridine-2-carboxylate, 20 ml of tetrahydrofuran and 40 ml of methanol was added 673 mg of potassium hydroxide. The reaction mixture was stirred at room temperature for 1.5 hours, and acidified with a hydrochloric acid-methanol solution. The solvents were concentrated in vacuo. The resulting residue was dissolved in 60 ml of 1,4-dioxane and 3.53 ml of a 40% chloroacetaldehyde aqueous solution was added thereto. After the reaction mixture was heated under reflux for 1 hour, 40 ml of a hydrochloric acid-methanol solution and 60 ml of methanol were added thereto at room temperature, and the resulting mixture was stirred overnight. The reaction mixture was concentrated in vacuo and the residue was recrystallized from methanol-diethyl ether to give the title compound.
Name
methyl 6-(3-benzoylthioureido)-4-bromopyridine-2-carboxylate
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
673 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10](=[S:23])[NH:11][C:12]1[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=[C:14]([Br:22])[CH:13]=1)(=O)[C:2]1C=CC=CC=1.O1CCCC1.[OH-].[K+].Cl.CO>CO>[Br:22][C:14]1[CH:13]=[C:12]([NH:11][C:10]2[S:23][CH:2]=[CH:1][N:9]=2)[N:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[CH:15]=1 |f:2.3,4.5|

Inputs

Step One
Name
methyl 6-(3-benzoylthioureido)-4-bromopyridine-2-carboxylate
Quantity
2.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(NC1=CC(=CC(=N1)C(=O)OC)Br)=S
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
673 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 60 ml of 1,4-dioxane
ADDITION
Type
ADDITION
Details
3.53 ml of a 40% chloroacetaldehyde aqueous solution was added
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
40 ml of a hydrochloric acid-methanol solution and 60 ml of methanol were added
STIRRING
Type
STIRRING
Details
at room temperature, and the resulting mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol-diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC(=NC(=C1)NC=1SC=CN1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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